molecular formula C13H14N2 B11900675 4-Quinolinamine, 2-methyl-3-(2-propenyl)- CAS No. 88322-58-1

4-Quinolinamine, 2-methyl-3-(2-propenyl)-

Cat. No.: B11900675
CAS No.: 88322-58-1
M. Wt: 198.26 g/mol
InChI Key: ZRAGHXHGPPWNSM-UHFFFAOYSA-N
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Description

3-Allyl-2-methylquinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and antimalarial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-2-methylquinolin-4-amine typically involves the construction of the quinoline core followed by functionalization at specific positions. Common synthetic routes include:

Industrial Production Methods

Industrial production of quinoline derivatives often employs scalable and cost-effective methods such as:

Chemical Reactions Analysis

Types of Reactions

3-Allyl-2-methylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Nitroquinolines, halogenated quinolines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Allyl-2-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

88322-58-1

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-methyl-3-prop-2-enylquinolin-4-amine

InChI

InChI=1S/C13H14N2/c1-3-6-10-9(2)15-12-8-5-4-7-11(12)13(10)14/h3-5,7-8H,1,6H2,2H3,(H2,14,15)

InChI Key

ZRAGHXHGPPWNSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1CC=C)N

Origin of Product

United States

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